

(2E,7Z,10Z)-Hexadecatrienoyl-CoA and suberin monomer biosynthesis

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Compound of Interest

(2E,7Z,10Z)-HexadecatrienoylCoA

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A comprehensive understanding of suberin monomer biosynthesis is critical for researchers in plant biology, agriculture, and materials science. Suberin, a complex lipophilic polyester, forms a protective barrier in various plant tissues, playing a crucial role in water and solute transport, as well as in defense against pathogens. This technical guide provides an in-depth overview of the core biochemical pathways, key enzymatic players, and regulatory networks governing the synthesis of suberin monomers. While the specific role of (2E,7Z,10Z)-Hexadecatrienoyl-CoA in this process is not extensively documented in current literature, this paper will focus on the well-established components and mechanisms of suberin biosynthesis.

The Enigmatic Role of (2E,7Z,10Z)-Hexadecatrienoyl-CoA

Initial inquiries into the role of **(2E,7Z,10Z)-Hexadecatrienoyl-CoA** in suberin monomer biosynthesis did not yield specific literature detailing its direct involvement. Chemical databases confirm its structure as a derivative of Coenzyme A, but its function within the intricate network of suberin precursor synthesis remains to be elucidated.[1][2][3] Future research may yet uncover a specific role for this or similarly structured fatty acyl-CoAs in specialized plant tissues or under particular environmental conditions.

The Core Pathway of Suberin Monomer Biosynthesis



The biosynthesis of suberin monomers is a multi-step process localized primarily in the endoplasmic reticulum (ER), involving a cascade of enzymatic reactions that build upon fatty acid precursors.[4][5] The major classes of aliphatic suberin monomers include ω -hydroxy acids, α,ω -dicarboxylic acids, fatty alcohols, and fatty acids, typically with chain lengths ranging from C16 to C24 and beyond.[6][7][8][9]

Fatty Acid Synthesis and Elongation

The journey begins in the plastids with the synthesis of C16 and C18 fatty acids by the fatty acid synthase (FAS) complex.[4][5] These fatty acids are then activated to their coenzyme A (CoA) esters by Long-Chain Acyl-CoA Synthetases (LACS) and transported to the ER.[6][10] In the ER, a fatty acid elongase (FAE) complex extends the carbon chains of these initial precursors. A key rate-limiting enzyme in this complex is β -ketoacyl-CoA synthase (KCS), which plays a crucial role in determining the chain length of the resulting very-long-chain fatty acids (VLCFAs).[5][8][11]

Modification of Very-Long-Chain Fatty Acids

Once the VLCFA-CoAs of appropriate chain lengths are synthesized, they undergo a series of modifications catalyzed by ER-localized enzymes:

- ω-Hydroxylation: Members of the Cytochrome P450 (CYP) monooxygenase family, particularly from the CYP86 clan, are responsible for the ω-hydroxylation of fatty acids, a hallmark of suberin monomers.[4][11][12][13] For instance, CYP86A1 and CYP86B1 in Arabidopsis thaliana have been identified as key enzymes in this step.[6][7][12]
- Oxidation to Dicarboxylic Acids: The ω-hydroxy fatty acids can be further oxidized to α,ω-dicarboxylic acids, although the specific enzymes for this step are not as well characterized as the ω-hydroxylases.[6][7]
- Reduction to Fatty Alcohols: Fatty Acyl-CoA Reductases (FARs) catalyze the reduction of fatty acyl-CoAs to their corresponding primary alcohols. [6][7]

Esterification and Polymer Assembly

Glycerol serves as a key backbone for the suberin polymer, and the esterification of suberin monomers to glycerol is a critical step in the formation of the polyester. Glycerol-3-Phosphate



Acyltransferases (GPATs), particularly GPAT5 in Arabidopsis, are responsible for transferring the acyl chains from acyl-CoAs to glycerol-3-phosphate, forming monoacylglycerol esters.[4][7] [14][15][16][17] These monoacylglycerols are then thought to be transported to the apoplast for polymerization. Additionally, ferulic acid, a phenolic component, is incorporated into the suberin polymer via the action of aliphatic suberin feruloyl transferase (ASFT).[4][6]

Transport of Suberin Monomers

The hydrophobic suberin monomers synthesized in the ER must be transported to the cell wall for polymerization. This transport is facilitated by ATP-Binding Cassette (ABC) transporters of the G-subfamily (ABCG).[6][18][19][20][21][22] Specific transporters, such as ABCG2, ABCG6, and ABCG20 in Arabidopsis, have been implicated in the export of suberin precursors across the plasma membrane.[6][18][23]

Regulation of Suberin Biosynthesis

The deposition of suberin is a tightly regulated process, both developmentally and in response to environmental stresses. Several transcription factors have been identified as key regulators of suberin biosynthetic genes. Notably, members of the MYB (myeloblastosis) family of transcription factors, such as MYB41, MYB92, and MYB107, have been shown to activate the expression of suberin biosynthetic genes.[4][7][11]

Quantitative Data on Suberin Composition

The precise monomeric composition of suberin can vary significantly between plant species, tissues, and developmental stages. The following table summarizes representative quantitative data on the aliphatic suberin monomer composition from the roots of wild-type Arabidopsis thaliana.



Monomer Class	Chain Length	Abundance (μg/mg dry weight)
Fatty Acids	C16:0	0.15 ± 0.02
C18:0	0.08 ± 0.01	
C20:0	0.12 ± 0.01	
C22:0	0.45 ± 0.04	
C24:0	0.20 ± 0.02	_
Fatty Alcohols	C18:0	0.05 ± 0.01
C20:0	0.10 ± 0.01	
C22:0	0.30 ± 0.03	_
ω-Hydroxy Acids	C16:0	0.50 ± 0.05
C18:1	0.80 ± 0.07	
C20:0	0.35 ± 0.04	-
C22:0	1.20 ± 0.11	-
C24:0	0.60 ± 0.06	-
α,ω-Dicarboxylic Acids	C16:0	0.70 ± 0.06
C18:1	1.10 ± 0.10	
C20:0	0.40 ± 0.04	-
C22:0	0.90 ± 0.08	_

Data presented here is a representative summary compiled from typical findings in the field and may not reflect a single specific study.

Experimental Protocols

Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)



A widely used method for the qualitative and quantitative analysis of suberin monomers involves depolymerization followed by GC-MS analysis.[24][25][26][27]

1. Delipidation of Plant Tissue:

- Grind fresh or frozen plant tissue (e.g., roots) to a fine powder in liquid nitrogen.
- Extract soluble lipids by sequential incubation with chloroform:methanol (2:1, v/v), chloroform:methanol (1:2, v/v), and methanol.
- Centrifuge and discard the supernatant after each extraction step.
- · Dry the resulting delipidated tissue residue.

2. Depolymerization and Derivatization:

- Perform transesterification on the dry residue using a solution of 1 M methanolic HCl or BF3/methanol at 80°C for 16 hours. This cleaves the ester bonds and methylates the carboxyl groups.
- Extract the resulting fatty acid methyl esters (FAMEs) and other monomers with hexane or chloroform.
- Evaporate the solvent and derivatize the hydroxyl and carboxyl groups by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at 100°C for 15 minutes to form trimethylsilyl (TMS) ethers/esters.

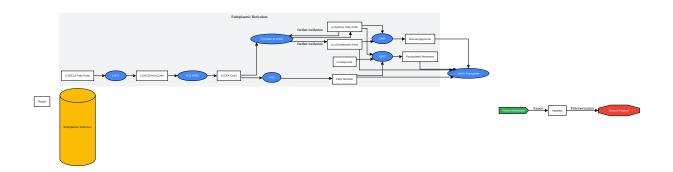
3. GC-MS Analysis:

- Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer.
- Separate the monomers on a capillary column (e.g., HP-5MS).
- Identify the individual monomers based on their mass spectra and retention times compared to authentic standards.
- Quantify the monomers by comparing their peak areas to that of an internal standard (e.g., pentadecanoic acid) added at the beginning of the procedure.

Visualizing the Suberin Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the complex processes described, the following diagrams illustrate the suberin monomer biosynthetic pathway and the experimental workflow for its analysis.

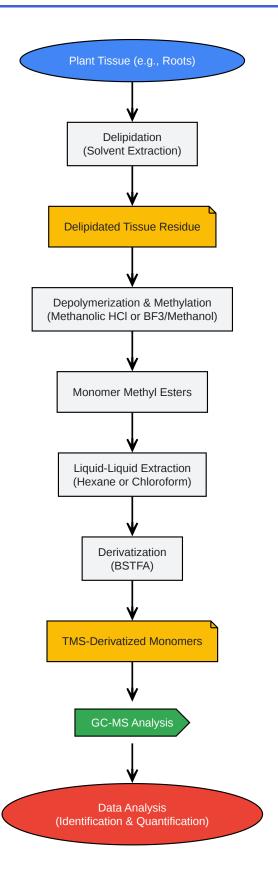




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Caption: Biosynthetic pathway of suberin monomers.





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Caption: Experimental workflow for suberin analysis.



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